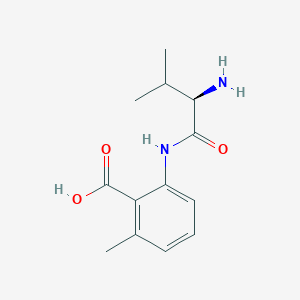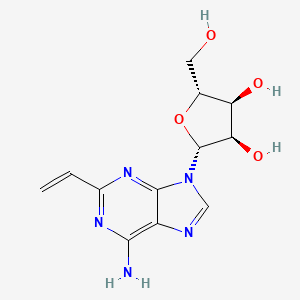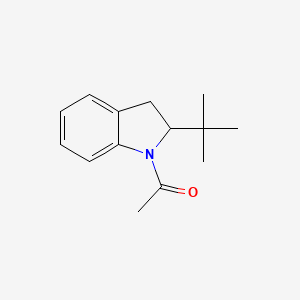
1-(2-(tert-Butyl)indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(tert-Butyl)indolin-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group attached to the indoline ring, which is further connected to an ethanone group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
准备方法
The synthesis of 1-(2-(tert-Butyl)indolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indoline ring, which can be derived from aniline derivatives.
tert-Butyl Group Introduction: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Formation of Ethanone Group: The ethanone group is introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
化学反应分析
1-(2-(tert-Butyl)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(2-(tert-Butyl)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用机制
The mechanism of action of 1-(2-(tert-Butyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indoline ring can interact with various biological receptors, leading to different biological effects. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(2-(tert-Butyl)indolin-1-yl)ethanone can be compared with other indole derivatives such as:
1-(2-(tert-Butyl)indolin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(2-(tert-Butyl)indolin-1-yl)butanone: Contains a butanone group, leading to different chemical properties.
1-(2-(tert-Butyl)indolin-1-yl)methanone: Features a methanone group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
1-(2-tert-butyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)15-12-8-6-5-7-11(12)9-13(15)14(2,3)4/h5-8,13H,9H2,1-4H3 |
InChI 键 |
KRWLYQOQEOHNIW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
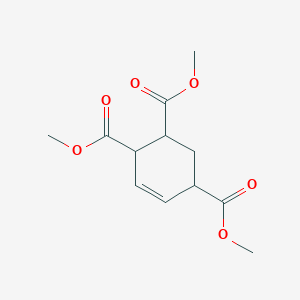
![{(1S,2S,3S,4R,5S)-2,3,4-Tris-benzyloxy-5-[4-chloro-3-(4-ethoxy-benzyl)phenyl]-6,8-dioxa-bicyclo[3.2.1]oct-1-yl}-methanol](/img/structure/B8358155.png)
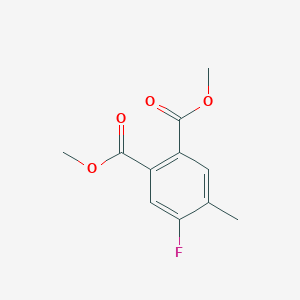
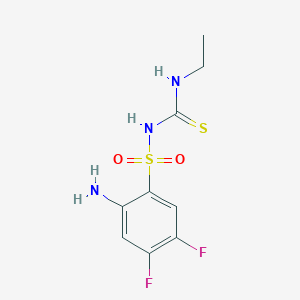
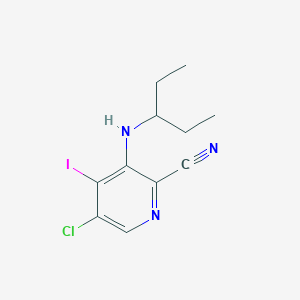
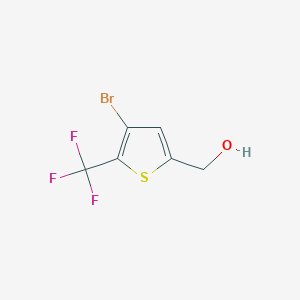
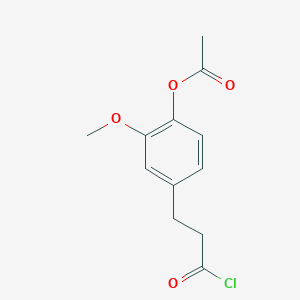
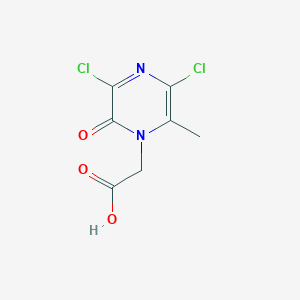
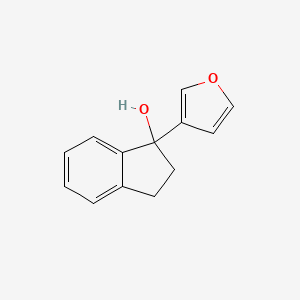
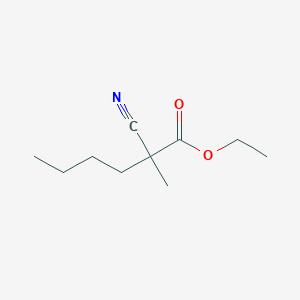
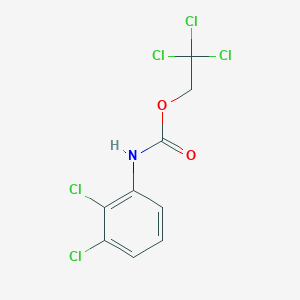
![(4-Carboxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8358233.png)
